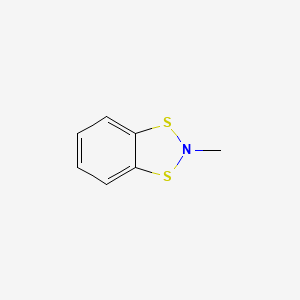
2-methyl-2H-1,3,2-benzodithiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-2H-1,3,2-benzodithiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H-1,3,2-benzodithiazole typically involves the reaction of N-methyl-2-aminobenzenethiol with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: N-methyl-2-aminobenzenethiol and sulfur monochloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reactivity of sulfur monochloride.
Product Isolation: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and concentrated to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The isolation and purification steps are optimized for scalability, often involving techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
2-methyl-2H-1,3,2-benzodithiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can lead to the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Reactions are typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid, with the reaction conditions tailored to the desired substitution pattern.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-methyl-2H-1,3,2-benzodithiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its unique electronic properties that may enhance drug-receptor interactions.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 2-methyl-2H-1,3,2-benzodithiazole is largely dependent on its electronic properties and the specific application. In biological systems, it may interact with enzymes or receptors through its sulfur and nitrogen atoms, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but its unique structure allows for diverse interactions with biological molecules.
相似化合物的比较
Similar Compounds
Benzothiazole: Similar structure but lacks the second sulfur atom.
Benzodithiazole: Similar structure but without the N-methyl group.
Thiazole: Contains a single sulfur and nitrogen atom in a five-membered ring.
Uniqueness
2-methyl-2H-1,3,2-benzodithiazole is unique due to the presence of both sulfur and nitrogen atoms in its structure, as well as the N-methyl group. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and medicinal chemistry.
属性
IUPAC Name |
2-methyl-1,3,2-benzodithiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS2/c1-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQZQXUQIZBMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1SC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
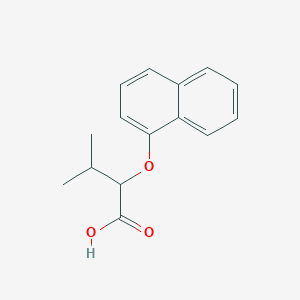
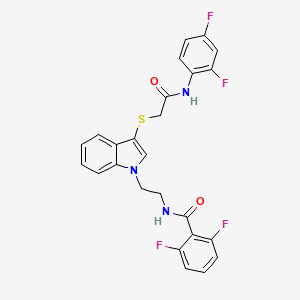

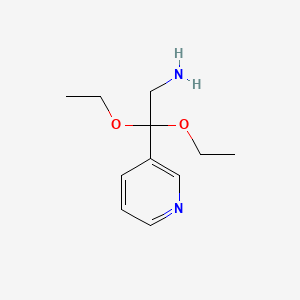
![rac-(3r,4r)-4-[(1-methyl-1h-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride](/img/structure/B2785882.png)
![3-amino-N-(3-chloro-4-methylphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2785883.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2785885.png)
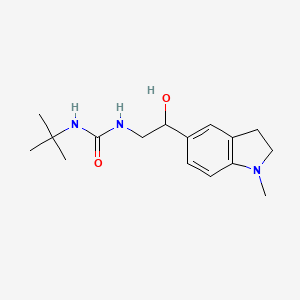
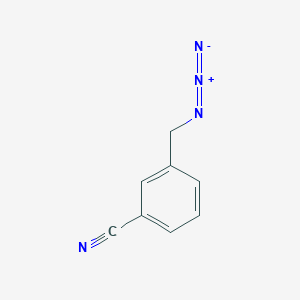
![5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2785889.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2785890.png)
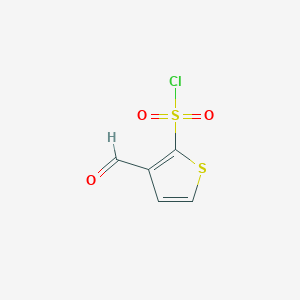

![4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2785897.png)
